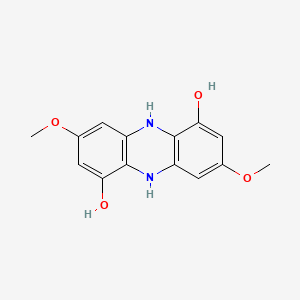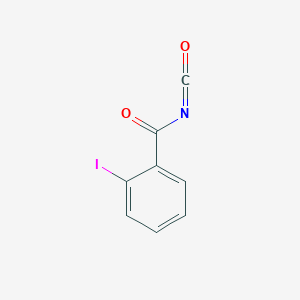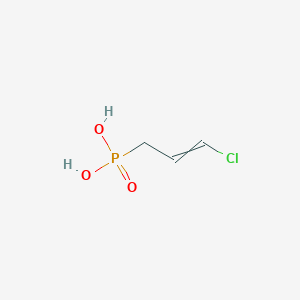![molecular formula C8H11NO2 B14491949 (5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one CAS No. 65582-41-4](/img/structure/B14491949.png)
(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one is a chemical compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This specific compound features an imino group (a nitrogen atom double-bonded to a carbon atom) and a methylpropyl substituent, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylpropylamine with a suitable furan derivative in the presence of a dehydrating agent can lead to the formation of the desired compound. The reaction conditions typically include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. Catalytic processes, such as those using palladium or gold catalysts, can be employed to enhance the yield and purity of the compound. Additionally, continuous flow reactors and other advanced technologies can be utilized to optimize the production process, ensuring consistency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted furans with different functional groups.
Scientific Research Applications
(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can serve as a probe for investigating biological pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The furan ring’s aromatic nature allows it to participate in π-π stacking interactions, further modulating its effects. These interactions can lead to various biological outcomes, depending on the specific context and target molecules involved.
Comparison with Similar Compounds
Similar Compounds
(5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one: This compound features a hydroxyphenyl group instead of a methylpropyl group, leading to different chemical and biological properties.
2(5H)-Furanone: A simpler furan derivative that lacks the imino and methylpropyl substituents.
5-Hydroxy-2(5H)-furanone: Another furan derivative with a hydroxy group, offering different reactivity and applications.
Uniqueness
(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the imino group and the methylpropyl substituent allows for unique interactions and reactivity, making it a valuable compound for various scientific studies and applications.
Properties
CAS No. |
65582-41-4 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-(2-methylpropylimino)furan-2-one |
InChI |
InChI=1S/C8H11NO2/c1-6(2)5-9-7-3-4-8(10)11-7/h3-4,6H,5H2,1-2H3 |
InChI Key |
HBZXBKDIZKTFBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN=C1C=CC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


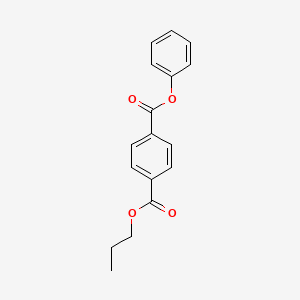
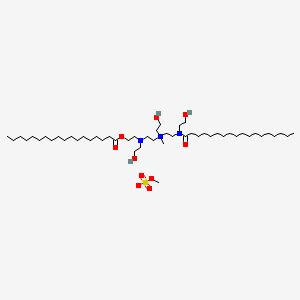
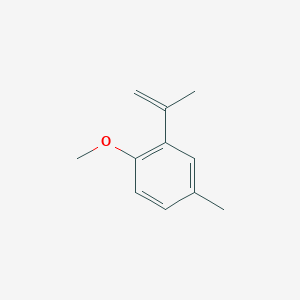
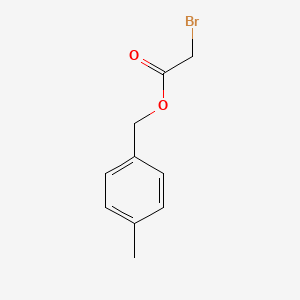


![Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite](/img/structure/B14491922.png)
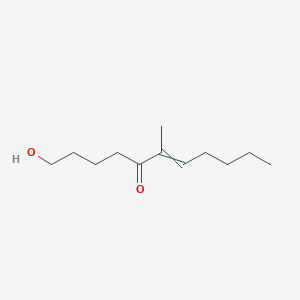
![[(2-Methylcyclopropyl)sulfonyl]benzene](/img/structure/B14491932.png)


